molecular formula C11H13BrO2 B2463028 8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine CAS No. 2092432-39-6

8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No.: B2463028
CAS No.: 2092432-39-6
M. Wt: 257.127
InChI Key: VIIQVZMRLZKKCH-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine is a synthetically versatile benzoxepine scaffold designed for pharmaceutical and medicinal chemistry research. The benzoxepine core is a privileged structure in drug discovery, known for its presence in a range of biologically active molecules . This specific bromo- and methoxy-substituted derivative is a valuable synthetic intermediate. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space, while the methoxy group can influence the compound's electronic properties and binding affinity . Benzoxepine derivatives have demonstrated significant research interest due to their wide spectrum of potential biological activities. These include acting as nonsteroidal estrogens and selective estrogen receptor modulators (SERMs) . Furthermore, structurally related dibenzo[b,f]oxepines are investigated as microtubule inhibitors with anticancer properties, as histamine H1-receptor antagonists for antiallergic applications, and as compounds with anti-inflammatory and antidepressant activities . Researchers value this compound for developing novel therapeutic agents targeting conditions such as cancer, neurodegenerative diseases, and inflammatory disorders . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-13-10-3-2-6-14-11-7-8(12)4-5-9(10)11/h4-5,7,10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIQVZMRLZKKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCOC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine.

    Bromination: The introduction of the bromine atom at the 8th position is achieved through a bromination reaction. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at position 8 serves as a primary reactive site for nucleophilic substitution. This is supported by studies on similar brominated benzoxepines:

  • Amine Substitution : Reaction with amines (e.g., pyridyl N-oxides) under catalytic conditions can yield amino-substituted derivatives. For example, 7-bromo-5-methoxy analogs react with 2-pyridyl N-oxide to form 5-(N-oxide-2-pyridyl) derivatives .

  • Cyanation : Bromine can be replaced by cyano groups using metal catalysts, as seen in the synthesis of 8-cyano-3,3-dimethyl-4,5-dihydro-3H-benzocycloheptene derivatives .

Table 1: Substitution Reactions of Brominated Benzoxepines

ReactantConditionsProductYieldSource
7-Bromo-5-methoxy derivative2-Pyridyl N-oxide, Pd catalyst5-(N-Oxide-2-pyridyl) benzoxepineModerate
8-Bromo derivativeCuCN, DMF, 120°C8-Cyano-2,3,4,5-tetrahydro-1-benzoxepine46%

Transition Metal-Catalyzed Cross-Couplings

The bromine atom enables palladium- or copper-mediated cross-coupling reactions:

  • Suzuki Coupling : Reaction with aryl boronic acids can form biaryl derivatives. While not explicitly documented for this compound, analogous bromobenzoxepines undergo Suzuki coupling to introduce aromatic groups .

  • Buchwald-Hartwig Amination : Bromine can be replaced by secondary amines using Pd catalysts, as demonstrated in the synthesis of 8-chloro-5-guanidino-2,3,4,5-tetrahydro-1-benzoxepine (a hypotensive agent) .

Functionalization of the Methoxy Group

The methoxy group at position 5 is relatively stable but can undergo demethylation under acidic or oxidative conditions:

  • Demethylation : Treatment with strong acids (e.g., HBr/AcOH) may convert the methoxy group to a hydroxyl group, though direct examples are scarce in the literature .

  • Directed Oxidation : The methoxy group’s electron-donating nature could influence regioselective oxidation of the tetrahydro ring, though this is less common compared to allylic trichloroacetamide-directed reactions .

Oxidation and Reduction of the Tetrahydro Ring

The partially saturated tetrahydro ring allows for selective oxidation:

  • Epoxidation : Allylic positions in similar benzoxepines undergo epoxidation using osmium tetroxide and TMEDA, yielding syn-diols .

  • Chemoselective Reduction : Hydrogenation of the dihydrobenzoxepine ring can produce fully saturated analogs, though this is substrate-dependent .

Table 2: Oxidation Reactions of Benzoxepine Derivatives

SubstrateReagentsProductSelectivitySource
6-Methoxy-2,5-dihydro-1-benzoxepineOsO₄, TMEDA(3R*,4S*,5S*)-DiolHigh syn
5-Amino-2,5-dihydro-1-benzoxepinemCPBAEpoxideModerate

Stability and Reaction Conditions

  • Acid Sensitivity : The methoxy group and tetrahydro ring are stable under mild acidic conditions but may degrade with strong acids (e.g., HCl) .

  • Catalytic Requirements : Pd(MeCN)₂Cl₂ or Grubbs catalysts are often used for cross-couplings and metathesis, respectively .

Scientific Research Applications

8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more

Biological Activity

8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. As a derivative of benzoxepine, it features a bromine atom at the 8th position and a methoxy group at the 5th position, which may influence its pharmacological properties.

The molecular formula of this compound is C11H13BrO2, with a molecular weight of approximately 257.13 g/mol. The compound's synthesis typically involves bromination and can be performed using reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selectivity and yield .

PropertyValue
Molecular FormulaC11H13BrO2
Molecular Weight257.13 g/mol
IUPAC NameThis compound
CAS Number2092432-39-6

Antimicrobial Activity

Research indicates that compounds related to benzoxepines exhibit significant antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline (8-HQ), which share structural similarities with benzoxepines, have shown promising antibacterial and antifungal activities. In particular, studies have demonstrated that certain derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Potential

The anticancer activity of benzoxepine derivatives is also noteworthy. In vitro studies have indicated that some compounds within this class can induce apoptosis in cancer cell lines without exhibiting significant cytotoxicity against normal cells. For example, a hybrid compound based on 8-HQ showed no toxicity against HeLa cells at concentrations up to 200 µM while maintaining antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of electron-withdrawing groups and lipophilicity has been correlated with enhanced biological activity. A study indicated that increasing lipophilicity positively affects antiviral activity against strains such as H5N1 avian influenza .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in cancer cell lines
AntiviralActivity increases with lipophilicity

Case Study 1: Antibacterial Efficacy

In a comparative study involving various benzoxepine derivatives, this compound was tested against multiple Gram-positive and Gram-negative bacteria. The results showed that it exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

Case Study 2: Cytotoxicity Assessment

A hybrid compound derived from the benzoxepine framework was assessed for cytotoxicity against different cell lines. The findings revealed that while the hybrid displayed strong antibacterial properties, it did not exhibit significant toxicity towards non-cancerous cells at tested concentrations .

Comparison with Similar Compounds

Comparison with Similar Benzoxepine Derivatives

Structural and Functional Group Variations

Key structural analogs include:

5-Amino-2,3,4,5-tetrahydro-1-benzoxepines

8-Bromo-5-hydroxy-2,3,4,5-tetrahydro-1-benzoxepine

7-Bromo-5-hydroxylamine-2,3,4,5-tetrahydro-1-benzoxepine

Table 1: Comparative Structural and Physical Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
8-Bromo-5-hydroxy-benzoxepine Br (8), -OH (5) C₁₀H₁₁BrO₂ 243.1 Hydroxyl, Bromine
5-Amino-benzoxepine derivatives NH₂ (5) Varies ~220–250 Amino, Bromine (if present)
7-Bromo-5-hydroxylamine-benzoxepine Br (7), -NHOH (5) C₁₀H₁₁BrN₂O₂ 279.1 Hydroxylamine, Bromine
Key Observations:
  • Substituent Position : Bromine placement (positions 7 vs. 8) affects steric and electronic interactions. For example, 8-bromo substitution may enhance aromatic ring stability compared to 7-bromo .
  • Functional Groups: 5-Methoxy/Hydroxyl: Methoxy groups (-OCH₃) are electron-donating, enhancing ring electronics for nucleophilic reactions, while hydroxyl (-OH) groups increase polarity and hydrogen-bonding capacity . 5-Hydroxylamine (-NHOH): A rare functional group that may confer redox activity or metal chelation properties .

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